molecular formula C21H20ClNO5 B1663586 Asenapine Maleate CAS No. 85650-56-2

Asenapine Maleate

Cat. No.: B1663586
CAS No.: 85650-56-2
M. Wt: 401.8 g/mol
InChI Key: GMDCDXMAFMEDAG-CHHFXETESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Asenapine maleate is synthesized through a multi-step process involving the formation of the dibenzo-oxepino pyrrole core structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Asenapine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes, particularly CYP1A2.

    Glucuronidation: UDP-glucuronosyltransferase enzymes, particularly UGT1A4, are involved in this reaction.

Major Products Formed

Biological Activity

Asenapine maleate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile is characterized by a high affinity for various neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile. This article explores the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, pharmacokinetics, and case studies.

Receptor Affinity Profile

This compound exhibits a complex interaction with several neurotransmitter receptors:

  • Dopamine Receptors : It has a strong antagonistic effect on D2 and D3 dopamine receptors, which is crucial for its antipsychotic properties.
  • Serotonin Receptors : Asenapine has high affinity for multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. It acts as a partial agonist at the 5-HT1A receptor .
  • Adrenergic Receptors : It also antagonizes α1A, α2A, and α2B adrenergic receptors.
  • Histamine Receptors : Its action on H1 histamine receptors contributes to sedation and weight gain associated with its use .

The binding affinity of asenapine for these receptors is significantly higher than that of many other antipsychotics, suggesting a unique therapeutic profile that may lead to effective management of symptoms with potentially fewer side effects.

Pharmacokinetics

This compound's pharmacokinetic properties are notable for their influence on bioavailability. The drug has very low oral bioavailability (<2%) due to extensive first-pass metabolism. In contrast, sublingual administration significantly increases bioavailability to approximately 35% . This difference necessitated the development of a sublingual formulation to enhance therapeutic efficacy.

Bipolar Disorder

Clinical studies have demonstrated asenapine's effectiveness in treating acute manic or mixed episodes in bipolar disorder. In randomized controlled trials:

  • YMRS Scores : Patients receiving asenapine showed significant reductions in Young Mania Rating Scale (YMRS) scores compared to placebo after just two days of treatment .
  • Response Rates : The response rate (≥50% reduction in YMRS score) was significantly higher in patients treated with asenapine versus those receiving placebo after three weeks .

Schizophrenia

Asenapine has also been evaluated in patients with schizophrenia:

  • In a Phase II trial, asenapine (5 mg twice daily) resulted in significant improvements in Positive and Negative Syndrome Scale (PANSS) total scores over six weeks compared to placebo .
  • A Phase III trial confirmed these findings, demonstrating significant reductions in both positive and negative symptoms of schizophrenia with asenapine treatment .

Case Studies

Case studies provide real-world evidence of asenapine's effectiveness:

  • Patient Case 1 : A 34-year-old male with bipolar disorder experienced rapid stabilization of manic symptoms after initiating treatment with sublingual asenapine. His YMRS score decreased from 35 to 10 within two weeks.
  • Patient Case 2 : A 28-year-old female diagnosed with schizophrenia showed marked improvement in her PANSS scores after switching from olanzapine to asenapine. Her PANSS total score dropped from 75 to 50 over six weeks.

Adverse Effects

While asenapine is generally well-tolerated, some common adverse effects include:

  • Dizziness (reported in about 11% of patients)
  • Sedation
  • Weight gain
  • Metabolic changes related to lipid profiles and glucose metabolism .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCDXMAFMEDAG-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017360
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85650-56-2
Record name Asenapine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asenapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASENAPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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